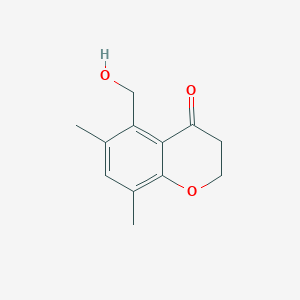![molecular formula C12H17N3 B11895000 1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)- CAS No. 646056-66-8](/img/structure/B11895000.png)
1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE is a spirocyclic compound that features a unique structure combining a pyridine ring and a diazaspiro nonane moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3One common method involves the condensation of a suitable amine with a ketone or aldehyde to form the spirocyclic intermediate, which is then reacted with a pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to alter the oxidation state of the compound, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 7-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane
- 2-oxa-7-azaspiro[3.5]nonane
Uniqueness
6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE is unique due to its specific combination of a pyridine ring and a diazaspiro nonane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential pharmacological activities further distinguish it from similar compounds .
Properties
CAS No. |
646056-66-8 |
|---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
8-pyridin-3-yl-1,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H17N3/c1-3-11(9-13-6-1)15-8-2-4-12(10-15)5-7-14-12/h1,3,6,9,14H,2,4-5,7-8,10H2 |
InChI Key |
AIVFAXQOZFMBES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN2)CN(C1)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





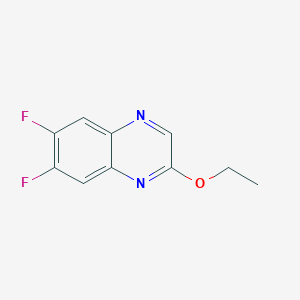


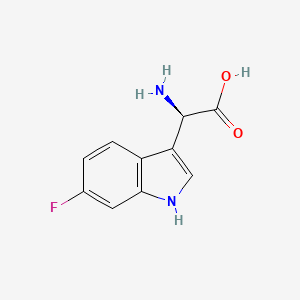
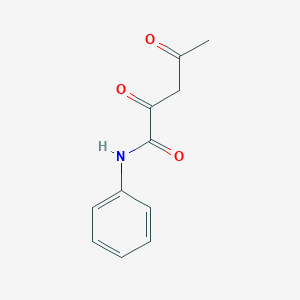
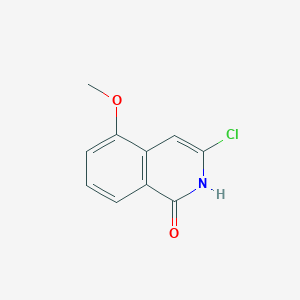
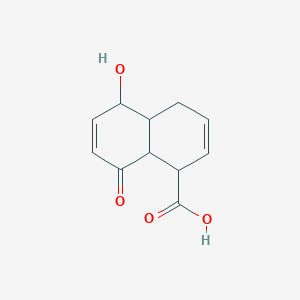
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)

